molecular formula C22H19N3O5 B4904510 N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-METHYL-3-NITROBENZAMIDE

N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-METHYL-3-NITROBENZAMIDE

Cat. No.: B4904510
M. Wt: 405.4 g/mol
InChI Key: ITFVBAFCXNVNBG-UHFFFAOYSA-N
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Description

N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-METHYL-3-NITROBENZAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a methoxyaniline group, a carbonyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-METHYL-3-NITROBENZAMIDE typically involves multiple steps, including:

    Friedel-Crafts Acylation: This step introduces the acyl group into the aromatic ring.

    Amidation: The formation of the amide bond between the methoxyaniline and the acylated aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-METHYL-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while oxidation of the carbonyl group can yield a carboxylic acid.

Scientific Research Applications

N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-METHYL-3-NITROBENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the methoxyaniline group can interact with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}NICOTINAMIDE
  • N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}BENZAMIDE

Uniqueness

N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-METHYL-3-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxyaniline and nitrobenzamide groups make it particularly versatile for various chemical transformations and biological interactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical reactivity, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-14-17(7-5-9-20(14)25(28)29)21(26)24-19-8-4-3-6-18(19)22(27)23-15-10-12-16(30-2)13-11-15/h3-13H,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFVBAFCXNVNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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